molecular formula C7H6N4O5 B8815448 2-Amino-3,5-dinitrobenzamide CAS No. 35041-16-8

2-Amino-3,5-dinitrobenzamide

Cat. No. B8815448
Key on ui cas rn: 35041-16-8
M. Wt: 226.15 g/mol
InChI Key: KTGYSUKUKPGPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032571

Procedure details

A process for the manufacture of 2-amino-3,5-dinitrobenzamide which comprises nitrating at -20° C. to 80° C. isatoic anhydride dissolved in an inert organic solvent with an acid mixture consisting of 85-100% strength nitric acid and oleum, said acid mixture containing 0.5 to 20 moles of sulfur trioxide per mole of nitric acid, to produce 3,5-dinitroisatoic anhydride, allowing the reaction mixture to separate into an organic phase and an acid phase containing the 3,5-dinitroisatoic anhydride, adding 20-30% strength aqueous ammonia to the resultant acid phase in an amount of 9 to 25 moles of ammonia per mol of isatoic anhydride, and reacting the ammonia and the acid phase to produce a high yield of 2-amino-3,5-dinitrobenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 (± 8) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.C12C(=CC=CC=1)[NH:7]C(=O)OC2=O.[N+:14]([C:17]1[CH:28]=[C:27]([N+:29]([O-:31])=[O:30])[CH:26]=[C:19]2[C:20](OC(=O)[NH:24][C:18]=12)=[O:21])([O-:16])=[O:15]>>[NH2:24][C:18]1[C:17]([N+:14]([O-:16])=[O:15])=[CH:28][C:27]([N+:29]([O-:31])=[O:30])=[CH:26][C:19]=1[C:20]([NH2:7])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
resultant acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 (± 8) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC(N2)=O)=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate into an organic phase
ADDITION
Type
ADDITION
Details
an acid phase containing the 3,5-dinitroisatoic anhydride

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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